molecular formula C9H21ClSi B1584947 Silane, chlorobis(1,1-dimethylethyl)methyl- CAS No. 70892-81-8

Silane, chlorobis(1,1-dimethylethyl)methyl-

Cat. No. B1584947
CAS RN: 70892-81-8
M. Wt: 192.8 g/mol
InChI Key: YCIGMXVAUVFHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Silane, chlorobis(1,1-dimethylethyl)methyl-” is a chemical compound with the molecular formula C6H15ClSi . It is also known by other names such as tert-Butylchlorodimethylsilane, tert-Butyldimethylchlorosilane, and tert-Butyldimethylsilyl chloride .


Molecular Structure Analysis

The molecular structure of “Silane, chlorobis(1,1-dimethylethyl)methyl-” consists of a silicon atom bonded to a chlorine atom and a methyl group, as well as two (1,1-dimethylethyl) groups . The molecular weight of this compound is 150.722 .

Scientific Research Applications

Sensor Technology and Optical Properties

One notable application of chlorosilanes is in the synthesis of complex fluorescent nanocomposites, which combine the optical properties of various chromophores with silicon quantum dots. Such materials have potential uses in multichannel detection systems in biological environments, indicating their importance in sensor technology and bioimaging. For instance, a study describes the synthesis of a polysilane-dansyl graft copolymer, which exhibits strong emission signals in the visible region, demonstrating its applicability in sensing specific cations successfully (A. Chibac et al., 2017).

Surface Modification and Material Science

Chlorosilanes are also crucial in the surface modification of materials, such as silica, to enhance their chemical properties and compatibility with other substances. For example, the silylation of silica surfaces using different chlorosilanes has been extensively studied, revealing the potential to control the course and rate of silylation reactions significantly. Such modifications impact the polymerization processes on silica surfaces, which are vital for developing advanced materials with specific desired properties (D. W. Sindorf & G. Maciel, 1983).

Synthesis and Characterization of New Compounds

Furthermore, chlorosilanes serve as key intermediates in the synthesis of various organosilicon compounds. Research into their reactions with other chemicals, such as diphenylpotassiumphosphide, has led to the characterization of new bis- and tris(diphenylphosphino)silanes. These compounds have been studied using infrared and NMR spectroscopy, highlighting their potential applications in developing new materials and studying silicon's chemical behavior (K. Hassler & S. Seidl, 1988).

Catalysis and Chemical Reactions

The interaction of chlorosilanes with metal catalysts for synthesizing methylchlorosilanes, particularly in direct synthesis processes involving silicon and methyl chloride, is another significant application area. Studies have shown how different forms of copper catalysts and the presence of a native oxide layer on silicon surfaces can influence the synthesis of dimethyldichlorosilane, providing insights into optimizing production methods for industrial applications (N. Floquet et al., 1994).

properties

IUPAC Name

ditert-butyl-chloro-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21ClSi/c1-8(2,3)11(7,10)9(4,5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIGMXVAUVFHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1072185
Record name Silane, chlorobis(1,1-dimethylethyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1072185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, chlorobis(1,1-dimethylethyl)methyl-

CAS RN

70892-81-8
Record name Chlorobis(1,1-dimethylethyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70892-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chlorobis(1,1-dimethylethyl)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070892818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, chlorobis(1,1-dimethylethyl)methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, chlorobis(1,1-dimethylethyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1072185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, chlorobis(1,1-dimethylethyl)methyl-
Reactant of Route 2
Reactant of Route 2
Silane, chlorobis(1,1-dimethylethyl)methyl-
Reactant of Route 3
Reactant of Route 3
Silane, chlorobis(1,1-dimethylethyl)methyl-
Reactant of Route 4
Silane, chlorobis(1,1-dimethylethyl)methyl-
Reactant of Route 5
Silane, chlorobis(1,1-dimethylethyl)methyl-
Reactant of Route 6
Silane, chlorobis(1,1-dimethylethyl)methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.